1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-20-16(8-11-21-12-9-16)13-18-15(19)17-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOYAJZLYZHOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.
Methoxylation: The thiopyran ring is then methoxylated using methanol in the presence of an acid catalyst.
Urea Formation: The final step involves the reaction of the methoxylated thiopyran with phenethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiopyran ring and phenethylurea moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Urea Derivatives
Notes:
- Target vs. The phenylurea (vs. phenethylurea) shortens the alkyl chain, limiting hydrophobic interactions .
- Target vs. 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)...urea : Replacement of sulfur with oxygen in the heterocycle reduces polarizability and van der Waals interactions. The thiophen-2-ylmethyl group introduces aromatic sulfur, which may alter metabolic pathways .
- Target vs. Compound 7n : The pyridinylmethylthio group in 7n introduces a nitrogen heterocycle and sulfur, enhancing hydrogen-bonding capacity.
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The target’s methoxy and phenethyl groups suggest moderate logP (~3.5), favoring blood-brain barrier penetration compared to ’s hydrophilic hydroxyethoxy analog (logP ~2.8) .
- Metabolic Stability : Sulfur in the thiopyran ring may undergo oxidation to sulfoxides, but steric hindrance from the methoxy group could slow this process .
- Receptor Binding : The phenethyl chain’s flexibility may enable better accommodation in hydrophobic protein pockets compared to rigid aryl groups in and .
Biological Activity
1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thiopyran ring, which contributes to its biological properties. Its chemical formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 277.40 g/mol
Inhibition of Enzymatic Activity
Research indicates that 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain lipoxygenase enzymes, which play a critical role in inflammatory processes .
Modulation of Receptor Activity
The compound may also interact with various receptors in the body, potentially influencing neurotransmitter systems and contributing to its pharmacological effects. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are crucial in mood regulation and neuroprotection .
Anti-inflammatory Effects
One of the most notable biological activities of this compound is its anti-inflammatory effect. Studies have demonstrated that it reduces inflammation markers in animal models, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .
Antidiabetic Potential
Recent investigations have highlighted the compound's potential as a dual SGLT1/2 inhibitor, which may help manage blood sugar levels in diabetic patients. Clinical trials have indicated that it can effectively lower glucose levels without significant side effects .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenethylurea. Animal studies have shown improvements in cognitive function and reduced neurodegeneration markers following treatment with this compound .
Clinical Trials
A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Notably, a Phase 2 trial investigated its effects on patients with type 2 diabetes. Results indicated significant improvements in glycemic control with minimal adverse effects reported .
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Phase 2 Trial | Type 2 Diabetes Patients | 150 mg/day | Significant reduction in HbA1c levels |
| Phase 2 Trial | Type 2 Diabetes Patients | 300 mg/day | Improved fasting glucose levels |
Animal Studies
In animal models, particularly rodents, the compound has shown promise in reducing inflammation and improving metabolic parameters. One study reported a decrease in inflammatory cytokines after administration of the compound over four weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
